molecular formula C10H10N6 B3878165 (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

Cat. No.: B3878165
M. Wt: 214.23 g/mol
InChI Key: HIEGIMRDXIGOAG-UHFFFAOYSA-N
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Description

(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-16-7-5-3-2-4-6(7)8-9(16)12-10(13-11)15-14-8/h2-5H,11H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEGIMRDXIGOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328128
Record name (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3993-27-9
Record name (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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